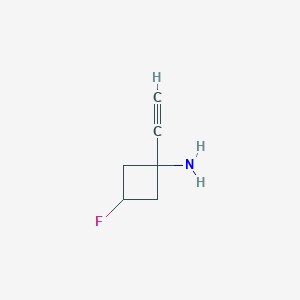

1-Ethynyl-3-fluoro-cyclobutanamine

Description

1-Ethynyl-3-fluoro-cyclobutanamine is a cyclobutane derivative featuring a primary amine group, an ethynyl substituent at position 1, and a fluorine atom at position 2. This compound’s compact, strained cyclobutane ring may confer unique physicochemical properties, such as increased reactivity or metabolic stability compared to larger cyclic amines.

Properties

Molecular Formula |

C6H8FN |

|---|---|

Molecular Weight |

113.13 g/mol |

IUPAC Name |

1-ethynyl-3-fluorocyclobutan-1-amine |

InChI |

InChI=1S/C6H8FN/c1-2-6(8)3-5(7)4-6/h1,5H,3-4,8H2 |

InChI Key |

DQXACPAVSXURJA-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CC(C1)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethynyl-3-fluoro-cyclobutanamine typically involves the following steps:

Starting Materials: The synthesis begins with cyclobutanone as the core structure.

Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, using ethynyltrimethylsilane and a palladium catalyst.

Amine Introduction: The final step involves the conversion of the ketone to an amine, typically through reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

1-Ethynyl-3-fluoro-cyclobutanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.

Addition: The ethynyl group can undergo addition reactions with halogens or hydrogen halides, forming dihalo or haloalkene derivatives.

Scientific Research Applications

1-Ethynyl-3-fluoro-cyclobutanamine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a building block in drug design, particularly for its ability to interact with biological targets due to the presence of the fluorine atom.

Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.

Biological Studies: The compound is used in studies to understand the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-fluoro-cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Cyclobutanamine Derivatives

Structural and Functional Group Analysis

The following table compares 1-Ethynyl-3-fluoro-cyclobutanamine with 3-(3-chlorophenyl)cyclobutan-1-amine , a structurally related compound documented in the literature :

| Property | This compound | 3-(3-chlorophenyl)cyclobutan-1-amine |

|---|---|---|

| Molecular Formula | C₅H₇FN (estimated) | C₁₀H₁₂ClN |

| Molar Mass (g/mol) | ~100 (estimated) | 181.66 |

| Key Substituents | Ethynyl (-C≡CH), fluorine (-F) | 3-Chlorophenyl (-C₆H₄Cl) |

| Electronic Effects | High electronegativity (F), sp-hybridization | Aromatic ring (π-system), inductive Cl |

| Steric Profile | Compact, strained cyclobutane | Bulky phenyl group |

Key Observations:

Physicochemical and Pharmacokinetic Implications

- Solubility : The fluorine atom in This compound may improve aqueous solubility relative to the chlorophenyl analog, which is likely more lipophilic due to its aromatic ring .

- Metabolic Stability : The ethynyl group’s rigidity could reduce metabolic oxidation compared to the phenyl group, which is susceptible to cytochrome P450-mediated hydroxylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.